molecular formula C10H9NO5 B1267712 5-Acetamidobenzene-1,3-dicarboxylic acid CAS No. 6344-50-9

5-Acetamidobenzene-1,3-dicarboxylic acid

Cat. No. B1267712
CAS RN: 6344-50-9
M. Wt: 223.18 g/mol
InChI Key: KQQYZSYKZQESPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05362843

Procedure details

5-Aminoisophthalic acid (30.33 g, 0.167 mol) was charged into a 250 mL round bottom flask with acetic anhydride (56.24 g, 0.551 mol) and KOAc (0.88 g). The reaction temperature was 60°-110° C. for 45 minutes. The resulting white solid was filtered after the reaction was allowed to cool to room temperature (about 20° C.). Yield 31.98 g (86%). 1H NMR (d-6 DMSO)--10.30, 8.41, 8.14, 2.06. 13C NMR (d-6 DMSO)--69.17, 166.82, 140.16, 131.92, 124,61, 123.59, 24.05.
Quantity
30.33 g
Type
reactant
Reaction Step One
Quantity
56.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.88 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:14](OC(=O)C)(=[O:16])[CH3:15].CC([O-])=O.[K+]>>[C:14]([NH:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])(=[O:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
30.33 g
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
56.24 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.88 g
Type
reactant
Smiles
CC(=O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered after the reaction

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C(C)(=O)NC=1C=C(C=C(C(=O)O)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.